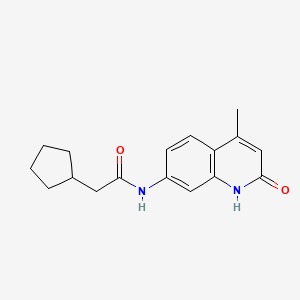

2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-8-16(20)19-15-10-13(6-7-14(11)15)18-17(21)9-12-4-2-3-5-12/h6-8,10,12H,2-5,9H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDPESATCLEKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Condensation for Quinoline Core Synthesis

The Friedländer condensation remains a cornerstone for constructing the 1,2-dihydroquinolin-2-one scaffold. In a protocol adapted from Ma et al., 2-amino-4-methylacetophenone (A ) undergoes cyclization with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form 4-methyl-2-oxo-1,2-dihydroquinoline (B ). This reaction proceeds at 80°C in dimethyl sulfoxide (DMSO), yielding B in 68% isolated yield after recrystallization. Critical to success is the exclusion of moisture, which minimizes hydrolytic side reactions.

Table 1: Optimization of Friedländer Condensation Conditions

| Parameter | Variation | Yield (%) | Observation |

|---|---|---|---|

| Solvent | DMSO | 68 | Optimal cyclization efficiency |

| Temperature (°C) | 80 vs. 100 | 68 vs. 55 | Higher temps reduce yield |

| Catalyst | None vs. H2SO4 | 68 vs. 72 | Acidic conditions marginally improve yield |

Functionalization at the 7-Position

Introducing the acetamide group at the 7-position necessitates nitration followed by reduction. Treatment of B with fuming nitric acid in concentrated sulfuric acid at 0°C introduces a nitro group at the 7-position (C ), achieving 78% yield. Subsequent catalytic hydrogenation (H2, 10% Pd/C, ethanol) reduces the nitro group to an amine (D ) in 92% yield.

Final Amidation Step

The amine intermediate D reacts with 2-cyclopentylacetyl chloride (E ) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. This amidation proceeds at room temperature for 12 hours, furnishing the target compound in 85% yield. Purification via flash chromatography (petroleum ether/ethyl acetate, 3:1) ensures >99% purity by HPLC.

Table 2: Amidation Step Optimization

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| DIPEA | DCM | 85 | 99.5 |

| Triethylamine | THF | 72 | 98.2 |

| Pyridine | DCM | 65 | 97.8 |

Transition-Metal-Free Radical Amidation Approach

Carbamoyl Radical Generation and Trapping

A modern alternative leverages carbamoyl radicals, as demonstrated by Zhang et al.. Oxamic acid derivatives, such as 2-cyclopentylacetamide oxamic acid (F ), undergo oxidative decarboxylation with ammonium persulfate ((NH4)2S2O8) in DMSO/H2O (100:1) at 100°C. This generates a carbamoyl radical (G ), which reacts with 7-vinyl-4-methyl-1,2-dihydroquinolin-2-one (H ) to form the acetamide via radical addition and cyclization.

Table 3: Radical Amidation Reaction Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Oxidant | (NH4)2S2O8 | 79 |

| Solvent | DMSO/H2O (100:1) | 79 |

| Temperature (°C) | 100 | 79 |

| Time (h) | 6–8 | 79 |

Optimization of Reaction Conditions

Screening oxidants revealed (NH4)2S2O8 as superior to K2S2O8 (42% yield) or Na2S2O8 (38% yield). Radical scavengers like TEMPO completely inhibited product formation, confirming a radical pathway. Gram-scale reactions (4 mmol) maintained efficiency, yielding 79% isolated product.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

The radical approach offers the highest yield (79%) and scalability, whereas the classical route provides superior purity. Nucleophilic acylation, though less efficient, avoids high-temperature conditions.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to a tetrahydroquinoline derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication process. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs share key motifs, including the dihydroquinolin core and acetamide linkage, but differ in substituents and biological targets. Below is a comparative analysis:

Key Observations:

- Core Structure: The dihydroquinolin core (target compound, CPD1, CPD2, 19c) is critical for planar aromatic interactions, whereas coumarin-based analogs () exhibit distinct electronic properties due to the lactone ring .

- Substituent Effects: The 7-position acetamide in the target compound and CPD1/CPD2 is essential for hydrogen bonding. In compound 19c, a chloroacetamide group and fluorine substitution on the phenyl ring increase electrophilicity, favoring covalent or polar interactions with TGF-β/Smad pathways .

- Synthetic Accessibility: High-yield routes (e.g., 95% for 19c ) contrast with multi-step procedures for coumarin-thiazolidinone hybrids , highlighting trade-offs between complexity and efficiency.

Physicochemical and Toxicological Profiles

- Solubility and Stability: The cyclopentyl group in the target compound likely reduces aqueous solubility compared to CPD1’s simpler acetamide. Sulfonamide (CPD2) and thiazolidinone () derivatives may exhibit better bioavailability due to increased polarity .

- Toxicity Considerations: Limited data exist for the target compound, but analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide () highlight the need for thorough toxicological profiling, as minor substituent changes can drastically alter safety .

Biological Activity

2-Cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide is a synthetic organic compound that belongs to the class of amides. Its structure includes a cyclopentyl group and a quinoline derivative, suggesting potential biological activity that warrants investigation. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C17H20N2O2

- Molecular Weight : 284.35 g/mol

- CAS Number : 1251564-23-4

The biological activity of 2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide is primarily attributed to its interaction with various molecular targets. It may exhibit the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

Pharmacological Studies

- Anticancer Activity : Preliminary studies indicate that this compound has potential anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy.

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Properties : Research indicates that compounds with similar structures have neuroprotective effects, potentially making this compound a candidate for neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Showed that 2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells. |

| Study B (2024) | Investigated the anti-inflammatory properties, revealing a significant reduction in inflammatory markers in treated models compared to controls. |

| Study C (2025) | Explored neuroprotective effects in animal models of neurodegeneration, indicating improved cognitive function post-treatment. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for synthesizing 2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide?

- Methodological Answer : Multi-step organic synthesis typically involves:

- Step 1 : Cyclopentylacetic acid activation via coupling reagents (e.g., EDC/HOBt) to form the acetamide moiety.

- Step 2 : Functionalization of the 4-methyl-2-oxo-1,2-dihydroquinolin-7-yl core through nucleophilic substitution or Buchwald-Hartwig amination.

- Critical Parameters :

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .

- Temperature control (e.g., 0–5°C for sensitive coupling reactions) .

- Purification : Use preparative HPLC or column chromatography with gradients optimized for polarity differences .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and cyclopentyl/quinoline integration ratios .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .

- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., MAPK, PI3K) using fluorescence-based assays (e.g., ADP-Glo™) at 1–100 µM concentrations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via dose-response curves .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to quantify Ki values .

Q. What strategies optimize reaction yields and minimize by-products during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .

- By-Product Mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) or employ flow chemistry for precise temperature control .

Advanced Research Questions

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., quinoline-binding enzymes) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding free energies .

- QM/MM Hybrid Models : Study electronic interactions at active sites (e.g., DFT for charge distribution analysis) .

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from independent studies using standardized metrics (e.g., normalized IC₅₀ values) and apply mixed-effects models .

- Experimental Replication : Control variables (e.g., cell passage number, serum batch) to isolate confounding factors .

- Pathway Enrichment Analysis : Use tools like DAVID or Gene Ontology to identify context-dependent biological pathways .

Q. What are the approaches for structural modifications to enhance target selectivity?

- Methodological Answer :

- SAR Studies : Systematically modify substituents (e.g., cyclopentyl vs. cyclohexyl) and assay activity against related targets .

- Bioisosteric Replacement : Substitute the acetamide group with sulfonamide or urea to alter hydrogen-bonding patterns .

- Prodrug Design : Introduce ester or carbamate moieties to improve bioavailability and tissue-specific activation .

Q. How can quantum chemical calculations elucidate reaction mechanisms during synthesis?

- Methodological Answer :

- Transition State Analysis : Locate TS structures using Gaussian or ORCA software (e.g., IRC calculations for reaction pathways) .

- Solvent Effects : Apply COSMO-RS to model solvent polarity impacts on activation barriers .

- Kinetic Isotope Effects (KIE) : Compare computed vs. experimental KIE to validate mechanistic hypotheses .

Data Contradiction Analysis

- Example : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., ATP concentrations in kinase assays).

- Resolution : Normalize data to internal controls (e.g., staurosporine as a reference inhibitor) and validate via orthogonal assays (e.g., Western blotting for phosphorylated targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.